Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and professionals in drug development, the unambiguous characterization of novel chemical entities is a cornerstone of scientific rigor. Substituted tetrahydrofurans are a prevalent motif in many biologically active molecules, and their synthesis often yields complex structures requiring meticulous analysis. This guide focuses on a representative, yet sparsely documented molecule, 3-Iodo-4-(2-methylpropoxy)oxolane (also known as 3-Iodo-4-isobutoxytetrahydrofuran), to provide an in-depth, practical comparison of modern spectroscopic techniques for its structural elucidation. While direct experimental data for this specific compound (CAS 1599546-35-6) is not widely available in the public domain[1], this guide will leverage data from analogous structures to predict its spectral characteristics and offer a robust framework for its analysis.
The following sections will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3-Iodo-4-(2-methylpropoxy)oxolane. We will explore the causality behind these predictions and provide detailed, field-proven experimental protocols for both its synthesis and characterization.
Predicted Physicochemical and Spectroscopic Data
A foundational step in the characterization of any molecule is the compilation of its basic physicochemical and spectroscopic properties. The data presented below for 3-Iodo-4-(2-methylpropoxy)oxolane is a combination of information from chemical suppliers and predictions based on the analysis of structurally similar compounds.
Table 1: Physicochemical Properties of 3-Iodo-4-(2-methylpropoxy)oxolane
| Property | Value | Source |
| CAS Number | 1599546-35-6 | ChemScene[1] |
| Molecular Formula | C₈H₁₅IO₂ | ChemScene[1] |
| Molecular Weight | 270.11 g/mol | ChemScene[1] |
| TPSA | 18.46 Ų | ChemScene (Computed)[1] |
| LogP | 1.8614 | ChemScene (Computed)[1] |
Table 2: Predicted ¹H NMR Spectroscopic Data for 3-Iodo-4-(2-methylpropoxy)oxolane (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-3 (CH-I) | 4.2 - 4.5 | ddd | J ≈ 7, 5, 2 |
| H-4 (CH-O) | 3.9 - 4.2 | m | - |
| H-2, H-5 (CH₂-O) | 3.6 - 4.1 | m | - |
| O-CH₂ (isobutoxy) | 3.2 - 3.4 | d | J ≈ 6.5 |
| CH (isobutoxy) | 1.8 - 2.0 | nonet | J ≈ 6.7 |
| CH₃ (isobutoxy) | 0.9 - 1.0 | d | J ≈ 6.7 |
Table 3: Predicted ¹³C NMR Spectroscopic Data for 3-Iodo-4-(2-methylpropoxy)oxolane (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-4 (CH-O) | 78 - 82 |
| O-CH₂ (isobutoxy) | 75 - 78 |
| C-2, C-5 (CH₂-O) | 68 - 72 |
| C-3 (CH-I) | 35 - 40 |
| CH (isobutoxy) | 28 - 30 |
| CH₃ (isobutoxy) | 19 - 21 |
Table 4: Predicted Key IR Absorptions for 3-Iodo-4-(2-methylpropoxy)oxolane
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C-H (alkane) | 2850 - 3000 | Strong |
| C-O (ether) | 1050 - 1150 | Strong |
| C-I | 500 - 600 | Medium |
Table 5: Predicted Mass Spectrometry Data for 3-Iodo-4-(2-methylpropoxy)oxolane
| m/z | Ion | Notes |
| 270 | [M]⁺ | Molecular ion (low abundance) |
| 143 | [M - I]⁺ | Loss of iodine radical |
| 127 | I⁺ | Iodine cation |
| 71 | [C₄H₇O]⁺ | Fragment from tetrahydrofuran ring cleavage[2] |
In-Depth Spectroscopic Analysis: A Comparative Approach
The true power of spectroscopic analysis lies not just in observing signals, but in interpreting their nuances to build a complete molecular picture. This is particularly critical for 3,4-disubstituted tetrahydrofurans, where the relative stereochemistry (cis vs. trans) of the substituents significantly impacts the spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
¹H and ¹³C NMR are arguably the most powerful techniques for the characterization of organic molecules. For 3-Iodo-4-(2-methylpropoxy)oxolane, NMR can provide information on the connectivity of atoms, the chemical environment of each nucleus, and, crucially, the stereochemistry of the molecule.
-
¹H NMR Analysis: The proton attached to the carbon bearing the iodine (H-3) is expected to be the most downfield of the ring protons due to the deshielding effect of the electronegative iodine atom. Its multiplicity will be a doublet of doublets of doublets (ddd) due to coupling with the two protons on C-2 and the proton on C-4. The coupling constants between H-3 and H-4 will be highly dependent on the dihedral angle between them, which is different for the cis and trans isomers. Generally, the coupling constant for a trans relationship (around 180°) is larger than for a cis relationship (around 60°). This difference in coupling constants is a key diagnostic tool for assigning the stereochemistry of the molecule[3]. The isobutoxy group will present a characteristic pattern: a doublet for the two methyl groups, a nonet for the methine proton, and a doublet for the methylene protons.
-
¹³C NMR Analysis: The carbon atom bonded to the iodine (C-3) will be significantly upfield compared to the other ring carbons due to the "heavy atom effect" of iodine. The carbons bonded to oxygen (C-2, C-4, C-5, and the O-CH₂ of the isobutoxy group) will be in the typical ether region of the spectrum (60-85 ppm). The relative chemical shifts of C-2 and C-5 can also be influenced by the stereochemistry of the substituents at C-3 and C-4.
Key NMR correlations in 3-Iodo-4-(2-methylpropoxy)oxolane.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. In 3-Iodo-4-(2-methylpropoxy)oxolane, the most prominent bands will be the C-H stretching vibrations of the alkyl groups just below 3000 cm⁻¹ and the strong C-O stretching of the ether linkages in the 1050-1150 cm⁻¹ region[4]. The C-I stretching vibration is expected in the fingerprint region, typically between 500 and 600 cm⁻¹, and may be difficult to assign definitively without a reference spectrum[4]. While IR is less powerful than NMR for detailed structural elucidation, it provides a quick and valuable confirmation of the presence of the key functional groups.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure. For 3-Iodo-4-(2-methylpropoxy)oxolane, the molecular ion peak at m/z 270 would confirm the molecular formula. Due to the relatively weak C-I bond, a prominent peak at m/z 143, corresponding to the loss of an iodine radical, is expected. Another characteristic peak would be at m/z 127, corresponding to the iodine cation itself. Fragmentation of the tetrahydrofuran ring is also likely, with a characteristic fragment at m/z 71 being indicative of a substituted tetrahydrofuran core[2].
Experimental Protocols
To provide a comprehensive guide, this section includes a plausible, detailed protocol for the synthesis of 3-Iodo-4-(2-methylpropoxy)oxolane via iodocyclization, a common and effective method for preparing such compounds[5][6]. This is followed by standard protocols for the acquisition of the spectroscopic data discussed above.
Synthesis of 3-Iodo-4-(2-methylpropoxy)oxolane via Iodocyclization
This protocol is based on the well-established iodocyclization of homoallylic alcohols. The required starting material, 1-(2-methylpropoxy)but-3-en-2-ol, can be prepared from the reaction of isobutanol with 3,4-epoxy-1-butene.
Step 1: Synthesis of 1-(2-methylpropoxy)but-3-en-2-ol
-
To a stirred solution of isobutanol (1 equivalent) and a catalytic amount of a mild base (e.g., sodium isobutoxide) in a suitable solvent (e.g., THF) at 0 °C, add 3,4-epoxy-1-butene (1.1 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired homoallylic alcohol.
Step 2: Iodocyclization to 3-Iodo-4-(2-methylpropoxy)oxolane
-
Dissolve the 1-(2-methylpropoxy)but-3-en-2-ol (1 equivalent) in acetonitrile.
-
Add sodium bicarbonate (2.5 equivalents) to the solution.
-
Cool the mixture to 0 °C and add a solution of iodine (1.5 equivalents) in acetonitrile dropwise.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 3-Iodo-4-(2-methylpropoxy)oxolane as a mixture of diastereomers.
Synthetic workflow for 3-Iodo-4-(2-methylpropoxy)oxolane.
Spectroscopic Characterization Protocols
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra on a 400 MHz or higher field NMR spectrometer. For more detailed structural analysis, 2D NMR experiments such as COSY, HSQC, and HMBC should be performed.
Infrared (IR) Spectroscopy
-
Sample Preparation: If the sample is a liquid, a thin film can be prepared between two sodium chloride or potassium bromide plates. If it is a solid, a KBr pellet can be prepared.
-
Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent such as methanol or acetonitrile.
-
Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., electrospray ionization (ESI) or electron ionization (EI)) and acquire the mass spectrum. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
Comparison of Characterization Techniques for Structural Elucidation
Each of the discussed spectroscopic techniques provides a unique piece of the structural puzzle. A comparative summary of their utility for the characterization of 3-Iodo-4-(2-methylpropoxy)oxolane is presented below.
Table 6: Comparison of Spectroscopic Techniques
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Connectivity, chemical environment, stereochemistry | Provides the most detailed structural information, crucial for distinguishing diastereomers. | Can have overlapping signals in complex molecules. |
| ¹³C NMR | Number and type of carbon atoms | Complements ¹H NMR, good for identifying functional groups and skeletal structure. | Lower sensitivity than ¹H NMR, requires more sample or longer acquisition times. |
| IR | Presence of functional groups | Fast and simple, good for a quick assessment of the compound's class. | Provides limited information on the overall structure and no information on stereochemistry. |
| MS | Molecular weight and fragmentation pattern | Confirms molecular formula (with HRMS), provides clues about the structure from fragmentation. | Does not provide information on stereochemistry, molecular ion can be weak or absent. |
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Workflow for the complete characterization of 3-Iodo-4-(2-methylpropoxy)oxolane.
Conclusion
The comprehensive characterization of novel molecules like 3-Iodo-4-(2-methylpropoxy)oxolane is a multi-faceted process that relies on the synergistic application of various spectroscopic techniques. While direct experimental data may not always be readily available, a deep understanding of spectroscopic principles and the analysis of analogous structures can provide a robust predictive framework for their characterization. This guide has demonstrated how a combination of NMR, IR, and MS can be used to elucidate the complete structure, including the often-challenging assignment of stereochemistry. The provided protocols offer a practical starting point for researchers in the synthesis and analysis of substituted tetrahydrofurans and other complex organic molecules, reinforcing the importance of a thorough, evidence-based approach to structural characterization in modern chemical research.
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